(2-Bromo-4-fluorophenyl)hydrazine hydrochloride
Overview
Description
(2-Bromo-4-fluorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H6BrFN2•HCl and a molecular weight of 241.49 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Scientific Research Applications
(2-Bromo-4-fluorophenyl)hydrazine hydrochloride is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research on potential therapeutic agents for diseases such as cancer and neurological disorders.
Industry: Employed in the development of agrochemicals and materials science.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-fluorophenyl)hydrazine hydrochloride typically involves the reaction of 2-bromo-4-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:
2-Bromo-4-fluoroaniline+Hydrazine hydrate+Hydrochloric acid→(2-Bromo-4-fluorophenyl)hydrazine hydrochloride
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-fluorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The hydrazine moiety can undergo oxidation to form azo compounds or reduction to form amines.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products include substituted phenylhydrazines.
Oxidation: Azo compounds.
Reduction: Amines.
Coupling: Biaryl compounds.
Mechanism of Action
The mechanism of action of (2-Bromo-4-fluorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylhydrazine hydrochloride: Similar structure but lacks the fluorine atom.
2-Bromophenylhydrazine hydrochloride: Similar structure but lacks the fluorine atom.
4-Fluorophenylhydrazine hydrochloride: Similar structure but lacks the bromine atom.
Uniqueness
(2-Bromo-4-fluorophenyl)hydrazine hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs.
Properties
IUPAC Name |
(2-bromo-4-fluorophenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-5-3-4(8)1-2-6(5)10-9;/h1-3,10H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLAVOAEBCYAAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585868 | |
Record name | (2-Bromo-4-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571170-91-7 | |
Record name | (2-Bromo-4-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromo-4-fluorophenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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